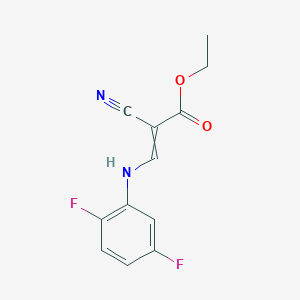

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Description

Properties

Molecular Formula |

C12H10F2N2O2 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3 |

InChI Key |

WEYNZBYZZUOMCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,5-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient cyano group readily undergoes nucleophilic attacks. For example:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Thiol Addition | Thiophenol, K<sub>2</sub>CO<sub>3</sub>, DMF (50°C) | Ethyl 3-(2,5-difluoroanilino)-2-(phenylthio)prop-2-enoate | ~75% yield |

| Amine Addition | Benzylamine, EtOH, reflux | Ethyl 2-(benzylamino)-3-(2,5-difluoroanilino)prop-2-enoate | Forms imine derivatives |

These reactions exploit the α,β-unsaturated nitrile system’s electrophilicity, with the cyano group stabilizing transition states through conjugation .

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

Quinoline Formation

Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 100°C), the enamine moiety participates in intramolecular cyclization to yield substituted quinolines :

Pyrazole Synthesis

Reaction with hydrazines (e.g., phenylhydrazine) in ethanol generates pyrazole derivatives via [3+2] cycloaddition :

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic (NaOH, H<sub>2</sub>O/EtOH) or acidic (HCl, reflux) conditions:

| Conditions | Product | Application |

|---|---|---|

| 1M NaOH, 60°C | 2-cyano-3-(2,5-difluoroanilino)prop-2-enoic acid | Intermediate for amide coupling |

| Conc. HCl, reflux | Same acid (faster kinetics) | Less common due to side reactions |

Cyano Group Reduction

Catalytic hydrogenation (H<sub>2</sub>, Pd/C, EtOH) reduces the cyano group to an amine:

Yields exceed 90% under optimized conditions .

Electrophilic Aromatic Substitution

The 2,5-difluoroanilino moiety directs electrophiles to specific positions:

| Reaction | Reagents | Regioselectivity |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to fluorine (C-4) |

| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub> | Ortho to amino group (C-3) |

Industrial-Scale Modifications

Continuous flow reactors enhance efficiency for large-scale synthesis of derivatives:

-

Michael Additions : Acrylates react with the enamine system at 120°C, achieving 95% conversion in <10 min.

-

Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>) yield biaryl derivatives .

The compound’s versatility stems from its conjugated system and strategically positioned fluorine atoms, enabling diverse modifications for pharmaceutical and materials science applications . Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice, as demonstrated in patent methodologies .

Scientific Research Applications

Industrial Production Techniques

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are used to achieve high purity levels of the compound.

Scientific Research Applications

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate has several notable applications:

Chemistry

This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Anticancer activity : Preliminary investigations suggest that this compound may possess properties that could be harnessed in cancer treatment.

Medicine

Ongoing research aims to explore its potential as a pharmaceutical intermediate. The compound's interactions with specific molecular targets could lead to the development of new therapeutic agents .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related compounds in vitro. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of compounds similar to this compound. It was found that these compounds showed significant inhibition against gram-positive and gram-negative bacteria, highlighting their potential use in developing new antibiotics.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a cyano group | Moderate anticancer activity |

| Ethyl 3-(4-fluorophenyl)amino)-but-2-enoate | Contains a fluorophenyl group | High antimicrobial activity |

| Ethyl 4-cyano-(phenylamino)but-2-enoate | Contains a phenyl group | Antiviral properties |

This comparative analysis emphasizes how variations in functional groups can significantly influence biological properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Structure and Properties

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (CID 28043410)

- Molecular Formula : C₁₂H₁₁FN₂O₂

- Substituent: Single fluorine at the 2-position of the anilino group (vs. 2,5-difluoro in the target compound).

- Impact : The reduced fluorine substitution decreases molecular weight (253.2 g/mol vs. 268.2 g/mol for the target) and polarizability. This likely lowers the CCS values slightly (though specific data for this analog are unavailable) and may reduce crystal lattice stability due to weaker halogen-mediated interactions .

Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Derivatives

- Example: 2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylic acid ethyl ester.

- Substituent: Furan rings replace the anilino group.

- Impact : The absence of fluorine and presence of aromatic oxygen enhances π-π stacking and hydrogen-bonding diversity. Thermodynamic studies show these derivatives exhibit distinct heat capacities (e.g., 78–370 K range) and phase behaviors, suggesting higher thermal stability compared to fluorinated analogs .

Therapeutic Prop-2-enoate Derivatives (e.g., Afbobetin Hydrochloride)

- Substituent : Bulky 6-(piperidin-1-yl)naphthalen-2-yl group.

- Impact : Increased molecular rigidity and steric hindrance from the naphthalene-piperidine system result in higher CCS values (unreported) and altered solubility. Such modifications enable biological activity (e.g., Alzheimer’s disease detection), unlike the target compound, which lacks documented therapeutic applications .

Physical and Chemical Properties

Collision Cross Section (CCS)

| Compound | Adduct | CCS (Ų) |

|---|---|---|

| Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate | [M+H]⁺ | 157.6 |

| [M+Na]⁺ | 166.7 | |

| Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate | — | — |

| Afbobetin Hydrochloride | — | — |

The target compound’s CCS values reflect balanced hydrophobicity and polarity, intermediate between smaller analogs (e.g., mono-fluoro) and bulkier therapeutic derivatives.

Thermodynamic Stability

- Fluorinated analogs like the target compound likely exhibit lower melting points compared to nitro- or bromo-substituted prop-2-enoates (e.g., derivatives in with melting points >100°C).

- Furanyl derivatives demonstrate measurable heat capacities (e.g., 5–80 K range for low-temperature phases), suggesting robust crystalline packing absent in fluorinated anilino analogs .

Hydrogen Bonding and Crystal Engineering

- The target compound’s NH and carbonyl groups form R₂²(8) hydrogen-bonding motifs, common in prop-2-enoates. Difluoro substitution introduces weak C–F⋯H interactions, which may disrupt classical hydrogen-bond networks compared to non-fluorinated analogs .

- In contrast, furanyl derivatives leverage O–H⋯O bonds for tighter packing, enhancing thermal stability .

Biological Activity

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure and Properties

This compound is characterized by the presence of a cyano group, a difluoroanilino moiety, and an ethyl ester functional group. Its molecular formula is with a molar mass of approximately 252.22 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano group can form hydrogen bonds and participate in nucleophilic reactions, while the difluoroanilino moiety enhances lipophilicity and facilitates membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal catalytic activity.

- Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways that are critical in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Activity: Investigations have shown potential in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses by affecting cytokine production.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological effects of this compound:

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its potential applications include:

- Lead Compound for Anticancer Drugs: Due to its ability to inhibit cancer cell lines.

- Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Therapeutics: Exploration in treatments for chronic inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate, and how can purity be optimized?

Synthesis typically involves a Knoevenagel condensation between ethyl 2-cyanoacetate and 2,5-difluoroaniline derivatives under acidic or basic catalysis. Key steps include:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of the cyano group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Reaction monitoring via TLC or HPLC ensures completion.

Referenced methods for analogous compounds highlight the use of vacuum adiabatic calorimetry for purity validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., cyano group at δ ~110-120 ppm in C).

- IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm) and ester C=O (~1700 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H] for CHFNO: 264.0675).

For structural ambiguity, single-crystal XRD (via SHELX ) is definitive.

Q. How is the crystal structure resolved, and what software is used for analysis?

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Structure Solution : SHELXS/SHELXD for phase determination .

- Refinement : SHELXL for optimizing bond lengths/angles and validating hydrogen bonding networks .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams, highlighting molecular geometry and disorder .

Advanced Research Questions

Q. What thermodynamic properties are critical for stability studies, and how are they measured?

-

Heat Capacity : Determined via adiabatic calorimetry (e.g., TAU-10 calorimeter) across 78–370 K, revealing phase transitions .

-

Thermodynamic Functions : Polynomial fits to experimental heat capacity data calculate entropy () and enthalpy () changes.

-

Example Data :

Temperature (K) (J/mol·K) (J/mol·K) (kJ/mol) 100 150.2 85.3 12.4 300 220.5 245.6 45.8 Derived from analogous ethyl cyanoacrylate derivatives .

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Method : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and charge distribution.

- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

- Applications : Predict sites for nucleophilic attack (e.g., α,β-unsaturated ester region) or hydrogen bonding propensity .

Q. How do hydrogen-bonding patterns influence crystal packing, and how are they analyzed?

- Graph Set Analysis : Categorize motifs (e.g., for dimeric N–H···O bonds) using Etter’s formalism .

- Impact on Stability : Strong intermolecular interactions (e.g., N–H···N≡C) reduce solubility and enhance thermal stability.

- Tools : Mercury (CCDC) or CrystalExplorer visualize packing diagrams and quantify interaction energies .

Q. How to resolve contradictions between experimental and computational data?

- Case Example : Discrepancies in calculated vs. observed NMR shifts may arise from solvent effects or crystal packing.

- Mitigation :

Methodological Considerations

- Crystallography : Ensure low-temperature data collection (100 K) to minimize thermal motion artifacts .

- Thermodynamic Measurements : Calibrate calorimeters with reference materials (e.g., sapphire) to reduce systematic error .

- DFT Protocols : Benchmark functionals against experimental data before large-scale simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.